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Compound of Interest

Compound Name: 4-Bromobenzenesulfonyl chloride

Cat. No.: B119516

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung bietet detaillierte Protokolle fur die Schotten-Baumann-
Reaktion unter Verwendung von 4-Brombenzolsulfonylchlorid zur Synthese von Sulfonamiden
und Sulfonséureestern. Die hier beschriebenen Methoden sind fir den Einsatz in der
organischen Synthese und der medizinischen Chemie optimiert und richten sich an Fachleute,
die robuste und reproduzierbare Verfahren bendtigen.

Einleitung

Die Schotten-Baumann-Reaktion, benannt nach ihren Entdeckern Carl Schotten und Eugen
Baumann, ist eine vielseitige Methode zur Acylierung von Aminen, Alkoholen und Phenolen.[1]
Bei der Reaktion von 4-Brombenzolsulfonylchlorid, einem wichtigen Reagenz in der
organischen Synthese, mit nukleophilen Partnern wie priméren oder sekundaren Aminen
entstehen Sulfonamide, wahrend die Reaktion mit Alkoholen zu Sulfonsaureestern fiihrt. Diese
Produkte sind wichtige Zwischenprodukte in der pharmazeutischen Forschung und
Entwicklung. Die Reaktion wird typischerweise unter basischen Bedingungen durchgefihrt, um
den als Nebenprodukt entstehenden Chlorwasserstoff zu neutralisieren und die Reaktion
voranzutreiben.[2][3] Ublicherweise wird ein zweiphasiges System aus einem organischen
Ldsungsmittel und einer wassrigen Basenldsung verwendet.[4]

Reaktionsmechanismus
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Der Mechanismus der Schotten-Baumann-Reaktion ist eine nukleophile Acylsubstitution. Das
Nukleophil (z. B. ein Amin oder Alkohol) greift das elektrophile Schwefelatom des 4-
Brombenzolsulfonylchlorids an. Dies fuhrt zur Bildung eines tetraedrischen Zwischenprodukts.
Anschlie3end wird das Chloridion als Abgangsgruppe eliminiert, und die zugesetzte Base
deprotoniert das Nukleophil, was zur Bildung des stabilen Sulfonamids oder Sulfonsaureesters
fuhrt.

Zusammenfassung der Reaktionsbedingungen

Die Wahl der Base und des Lésungsmittels ist entscheidend fur den Erfolg der Schotten-
Baumann-Reaktion. Die folgende Tabelle fasst typische quantitative Parameter fur die Reaktion
von 4-Brombenzolsulfonylchlorid mit verschiedenen Nukleophilen zusammen.
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Reaktion mit

Reaktion mit

Reaktion mit

Parameter primarem/sekundar .
. Alkohol Benzamid

em Amin
Nukleophil Benzylamin (Beispiel) Neopentylalkohol Benzamid

N-Benzyl-4- N-(4-

) Neopentyl-4-
Produkt brombenzolsulfonami Brombenzolsulfonyl)b
brombenzolsulfonat )

d enzamid

4-

Brombenzolsulfonylchl

1.0 Aquivalente

1.0 Aquivalente (2.20

1.1 Aquivalente

. g, 8.61 mmol)
orid
. L 1.5 Aquivalente (1.39 L
Nukleophil 1.0 Aquivalente 1.0 Aquivalente
mL, 12.91 mmol)
) ) Pyridin o
Triethylamin (1.2 ) ) Pyridin (1.2

Base (Lésungsmittel, 30

Aquivalente)

mL)

Aquivalente)

Dichlormethan (DCM),

Losungsmittel Dichlormethan (DCM) Pyridin )
wasserfrei
0 °C bhis
Temperatur Raumtemperatur Raumtemperatur
Raumtemperatur
Reaktionszeit 4 - 6 Stunden Uber Nacht 2 - 4 Stunden
Extraktion mit
) Wasche mit 1N HCI, Ethylacetat, Wasche Wasche mit 1M HCI,
Aufarbeitung .
ges. NaHCOs, Sole mit ges. NaHCOs, ges. NaHCOs, Sole
0.05 N HCI, Sole
Ausbeute Typischerweise hoch 85 % Typischerweise hoch

Experimentelle Protokolle

Die folgenden Protokolle beschreiben detaillierte Verfahren fur die Synthese von Sulfonamiden

und Sulfonséureestern aus 4-Brombenzolsulfonylchlorid.
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Protokoll 1: Synthese von N-Benzyl-4-
brombenzolsulfonamid

Dieses Protokoll beschreibt die Reaktion von 4-Brombenzolsulfonylchlorid mit Benzylamin,
einem primaren Amin.

Materialien:

4-Brombenzolsulfonylchlorid

e Benzylamin

e Triethylamin

¢ Dichlormethan (DCM), wasserfrei

e 1 N Salzsaure (HCI)

o Gesattigte Natriumbicarbonatlésung (NaHCO3)

o Gesattigte Natriumchloridlésung (Sole)

o Wasserfreies Magnesiumsulfat (MgSOa4) oder Natriumsulfat (Na2S0a)
e Rundkolben, Magnetruhrer, Tropftrichter, Scheidetrichter
Durchfihrung:

o In einem trockenen Rundkolben wird Benzylamin (1.0 Aquivalent) in wasserfreiem
Dichlormethan gel6st.

o Triethylamin (1.2 Aquivalente) wird zu der Lésung gegeben.
e Die Mischung wird in einem Eisbad auf 0 °C abgekunhlt.

 Eine Losung von 4-Brombenzolsulfonylchlorid (1.0 Aquivalent) in wasserfreiem
Dichlormethan wird langsam uber einen Tropftrichter zu der geriihrten Aminlésung gegeben.
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» Nach vollstandiger Zugabe lasst man die Reaktionsmischung auf Raumtemperatur
erwdrmen und ruhrt fur 4-6 Stunden. Der Reaktionsfortschritt wird mittels
Dunnschichtchromatographie (DC) tberwacht.[2]

» Nach Abschluss der Reaktion wird die Reaktionsmischung nacheinander mit 1 N HCI,
gesattigter NaHCOs-Losung und Sole gewaschen.

o Die organische Phase wird Uber wasserfreiem MgSOa oder NazSOa4 getrocknet, filtriert und
das Lésungsmittel im Vakuum entfernt.

o Das Rohprodukt kann durch Umkristallisation oder Saulenchromatographie gereinigt

werden.

Protokoll 2: Synthese von Neopentyl-4-
brombenzolsulfonat

Dieses Protokoll beschreibt die Reaktion von 4-Brombenzolsulfonylchlorid mit
Neopentylalkohol.[5]

Materialien:

4-Brombenzolsulfonylchlorid (2.20 g, 8.61 mmol)

e Neopentylalkohol (1.39 mL, 12.91 mmol)

e Pyridin, wasserfrei (30 mL)

» Ethylacetat

o Gesattigte wassrige Natriumbicarbonatlésung (NaHCOs)
e 0.05 N wassrige Salzsaure (HCI)

o Gesattigte wassrige Natriumchloridldsung (Sole)

o Wasserfreies Natriumsulfat (Na2S0a4)

o Kieselgel fir die Sdulenchromatographie
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Rundkolben, Magnetrihrer, Scheidetrichter, Rotationsverdampfer

Durchfihrung:

In einem Rundkolben werden 4-Brombenzolsulfonylchlorid (2.20 g, 8.61 mmol) und Pyridin
(30 mL) vorgelegt.[5]

Unter Ruhren wird bei Raumtemperatur Neopentylalkohol (1.39 mL, 12.91 mmol)
zugegeben.[5]

Die Reaktionsmischung wird Uber Nacht bei Raumtemperatur gerihrt.[5]

Die Reaktion wird durch vorsichtige Zugabe von gesattigter wassriger
Natriumbicarbonatlésung beendet.[5]

Die Mischung wird in einen Scheidetrichter Gberfiihrt und das Produkt dreimal mit
Ethylacetat extrahiert.[5]

Die vereinigten organischen Phasen werden nacheinander mit gesattigter wassriger
NaHCOs-Ldsung, 0.05 N wassriger HCI und Sole gewaschen.[5]

Die organische Schicht wird Uber wasserfreiem NazSOa4 getrocknet, filtriert und das
Losungsmittel im Vakuum am Rotationsverdampfer entfernt.[5]

Das Rohprodukt wird durch Flash-Saulenchromatographie auf Kieselgel gereinigt, wobei mit
einem Gradienten von 30 %-50 % Dichlormethan in Hexan eluiert wird, um Neopentyl-4-
brombenzolsulfonat zu erhalten (2.24 g, 85 % Ausbeute).[5]

Protokoll 3: Synthese von N-(4-
Brombenzolsulfonyl)benzamid

Dieses Protokoll beschreibt die Reaktion von 4-Brombenzolsulfonylchlorid mit Benzamid.

Materialien:

4-Brombenzolsulfonylchlorid

Benzamid
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e Pyridin, wasserfrei

e Dichlormethan (DCM), wasserfrei

e 1 M Salzsaure (HCI)

o Gesittigte Natriumbicarbonatlésung (NaHCO3)

o Gesattigte Natriumchloridlésung (Sole)

o Wasserfreies Magnesiumsulfat (MgSQOa)

o Ethanol (zur Umkristallisation)

e Rundkolben, Magnetruhrer, Tropftrichter, Scheidetrichter
Durchfihrung:

« In einem sauberen, trockenen Rundkolben wird Benzamid (1.0 Aquivalent) in wasserfreiem
Dichlormethan gel6st.[3]

o Zu der geriihrten Losung wird bei Raumtemperatur Pyridin (1.2 Aquivalente) gegeben.[3]

 Eine Losung von 4-Brombenzolsulfonylchlorid (1.1 Aquivalente) in wasserfreiem
Dichlormethan wird langsam Uber einen Tropftrichter Gber 15-20 Minuten zugegeben.[3]

o Die Reaktionsmischung wird bei Raumtemperatur gertihrt. Der Reaktionsfortschritt wird
mittels Dunnschichtchromatographie (DC) Uberwacht. Die Reaktion ist typischerweise
innerhalb von 2-4 Stunden abgeschlossen.[3]

¢ Nach Abschluss der Reaktion wird die organische Phase nacheinander mit 1 M HCI,
gesattigter NaHCOs-L6sung und Sole gewaschen.[3]

e Die organische Schicht wird Gber wasserfreiem MgSOa getrocknet, filtriert und das Filtrat
unter reduziertem Druck eingeengt, um das Rohprodukt zu erhalten.[3]

e Das Rohprodukt wird aus Ethanol umkristallisiert, um reines N-(4-
Brombenzolsulfonyl)benzamid als Feststoff zu erhalten.[3]
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Visualisierungen

Die folgenden Diagramme illustrieren den allgemeinen Arbeitsablauf und die logischen
Beziehungen der Schotten-Baumann-Reaktion.
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Bildunterschrift: Allgemeiner Arbeitsablauf der Schotten-Baumann-Reaktion.
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Bildunterschrift: Logische Beziehung der Reaktionskomponenten.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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conditions-for-4-bromobenzenesulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

